molecular formula C8H8N2OS B568708 2-(Methylamino)benzo[d]thiazol-4-ol CAS No. 116033-56-8

2-(Methylamino)benzo[d]thiazol-4-ol

Cat. No.: B568708
CAS No.: 116033-56-8
M. Wt: 180.225
InChI Key: PHXFHQIHFLZFPP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)benzo[d]thiazol-4-ol typically involves the condensation of 2-aminothiophenol with methylamine under controlled conditions. One common method involves the use of a cyclization reaction where 2-aminothiophenol reacts with methylamine in the presence of a suitable catalyst, such as hydrochloric acid, at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the compound’s high purity and yield. Advanced techniques like microwave-assisted synthesis can also be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)benzo[d]thiazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

2-(Methylamino)benzo[d]thiazol-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Methylamino)benzo[d]thiazol-4-ol exerts its effects involves interactions with various molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This action can lead to increased levels of these neurotransmitters in the brain, which is beneficial in treating conditions like depression and Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylamino)benzo[d]thiazol-4-ol stands out due to its unique combination of a methylamino group and a benzothiazole ring, which imparts distinct chemical and biological properties. Its ability to act as a monoamine oxidase inhibitor makes it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

2-(methylamino)-1,3-benzothiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-9-8-10-7-5(11)3-2-4-6(7)12-8/h2-4,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXFHQIHFLZFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(C=CC=C2S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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